molecular formula C7H7BrOS B597238 3-Bromo-4-(methylthio)phenol CAS No. 1243458-10-7

3-Bromo-4-(methylthio)phenol

Cat. No.: B597238
CAS No.: 1243458-10-7
M. Wt: 219.096
InChI Key: ABSNKMSMFPCHCV-UHFFFAOYSA-N
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Description

3-Bromo-4-(methylthio)phenol: is a chemical compound that belongs to the class of phenols. It is characterized by the presence of a bromine atom at the third position and a methylthio group at the fourth position on the phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(methylthio)phenol can be achieved through several methods. One common approach involves the bromination of 4-(methylthio)phenol. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(methylthio)phenol undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The phenol group can be reduced to a corresponding cyclohexanol derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ether).

Major Products Formed:

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexanol derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-4-(methylthio)phenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and inhibition. It can act as a ligand for certain enzymes, providing insights into enzyme mechanisms and potential drug targets.

Medicine: Its unique structure allows for the exploration of novel drug candidates with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

    4-Bromo-3-(methylthio)phenol: Similar structure but with different substitution pattern.

    3-Bromo-4-(ethylthio)phenol: Similar structure with an ethylthio group instead of a methylthio group.

    3-Chloro-4-(methylthio)phenol: Similar structure with a chlorine atom instead of a bromine atom.

Uniqueness: 3-Bromo-4-(methylthio)phenol is unique due to the specific positioning of the bromine and methylthio groups, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the methylthio group provides additional sites for oxidation and reduction reactions. These features make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-bromo-4-methylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSNKMSMFPCHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243458-10-7
Record name 3-bromo-4-(methylsulfanyl)phenol
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